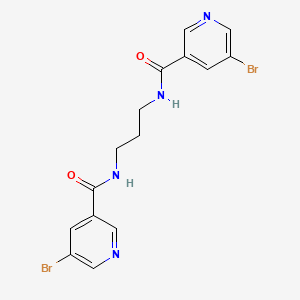

N,N'-propane-1,3-diylbis(5-bromopyridine-3-carboxamide)

Description

N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) is an organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of two 5-bromopyridine-3-carboxamide groups connected by a propane-1,3-diyl linker

Properties

IUPAC Name |

5-bromo-N-[3-[(5-bromopyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2N4O2/c16-12-4-10(6-18-8-12)14(22)20-2-1-3-21-15(23)11-5-13(17)9-19-7-11/h4-9H,1-3H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEUHYJICDVQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCCNC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) typically involves the reaction of 5-bromonicotinic acid with propane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the pyridine rings can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly through the amide linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Bromonicotinamide: A related compound with a single bromopyridine-3-carboxamide group.

Nicotinamide: A simpler analog without the bromine substituent.

Propane-1,3-diamine: The diamine linker used in the synthesis of the compound.

Uniqueness

N,N’-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) is unique due to its dual bromopyridine-3-carboxamide groups connected by a propane-1,3-diyl linker. This structure provides distinct chemical and biological properties compared to its analogs, making it valuable for specific research applications.

Biological Activity

N,N'-Propane-1,3-diylbis(5-bromopyridine-3-carboxamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a central propane-1,3-diyl linker connecting two 5-bromopyridine-3-carboxamide moieties. The presence of bromine on the pyridine ring enhances its reactivity and biological profile.

N,N'-Propane-1,3-diylbis(5-bromopyridine-3-carboxamide) exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

- Ion Channel Modulation : Similar compounds have demonstrated the ability to modulate ion channels, particularly voltage-gated potassium channels, which are crucial in neuronal signaling .

Biological Activity Overview

The biological activity of N,N'-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) can be summarized in the following table:

Case Studies

- Anticancer Activity : A study investigated the compound's effect on human solid tumor cells. The results indicated that it significantly reduced cell viability at nanomolar concentrations, suggesting strong anticancer potential .

- Neurotoxicity Assessment : In an animal model, the compound was evaluated for neurotoxic effects. The findings revealed that it could modulate neurotoxic pathways associated with Alzheimer's disease by reducing levels of amyloid beta and hyperphosphorylated tau proteins .

- Antimicrobial Properties : Research on related derivatives showed that compounds with similar structures exhibited antimicrobial activity against Gram-positive bacteria. This suggests a potential for N,N'-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) to be explored further for antimicrobial applications .

Structure-Activity Relationship (SAR)

The biological activity of N,N'-propane-1,3-diylbis(5-bromopyridine-3-carboxamide) is influenced by its structural components:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.

- Linker Length : The propane linker appears optimal for maintaining spatial orientation between the two active moieties, facilitating effective interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.